![molecular formula C16H12F2N2O3S B2551154 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 906783-73-1](/img/structure/B2551154.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the thiazole ring followed by the introduction of various substituents to achieve the desired chemical properties. For example, the paper titled "Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist" discusses the synthesis of a thiazole derivative with specific substituents that confer potent mGluR1 antagonistic activity . The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide would likely follow a similar pathway, with careful selection of starting materials and reaction conditions to introduce the dimethoxybenzo and difluorobenzamide groups.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The presence of substituents on the thiazole ring can significantly influence the compound's binding affinity to biological targets. In the case of the mGluR1 antagonist mentioned in the first paper, the specific arrangement of substituents around the thiazole ring was essential for its activity . Similarly, the dimethoxybenzo and difluorobenzamide groups in N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide would be expected to play a key role in its molecular interactions and overall biological profile.
Chemical Reactions Analysis
Thiazole and benzamide derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, the second paper describes the use of a dimethoxybenzyl group as a protecting group for thiazetidine derivatives, which can be removed using specific reagents . This highlights the potential for selective transformations in the synthesis or functionalization of compounds like N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and benzamide derivatives are influenced by their molecular structures. These properties include solubility, stability, and the compound's ability to cross biological membranes, which are important for its pharmacokinetic profile. The first paper indicates that the compound they studied had a good pharmacokinetic (PK) profile in rats, suggesting that similar compounds could also be designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The process of synthesizing and characterizing compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide has been explored in various studies. One notable example involves the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, which was achieved by reacting specific compounds and characterized by spectroscopic methods. This compound's significance lies in its N,N-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions (Hamad H. Al Mamari et al., 2019).
Antimicrobial Activity
The development of novel families of benzamides, including 2,6-difluorobenzamides, has been investigated for their ability to interfere with bacterial cell division by inhibiting the protein FtsZ. These compounds have shown promising antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The exploration of fluorescent probes for these compounds has further enhanced understanding of their mechanism of action (V. Straniero et al., 2023).
Anticancer Properties
The study of thiazolides, including their derivatives, has shown that these compounds can induce cell death in colon carcinoma cell lines, suggesting a different molecular target in intestinal pathogens and colon cancer cells. This research indicates that the structural elements of these compounds, such as the bromide atom on the thiazole ring, play a crucial role in apoptosis induction in cancer cells (A. Brockmann et al., 2014).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-22-10-6-7-11(23-2)14-13(10)19-16(24-14)20-15(21)12-8(17)4-3-5-9(12)18/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOKJMYUNBTDIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)
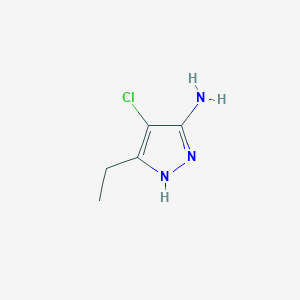
![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)
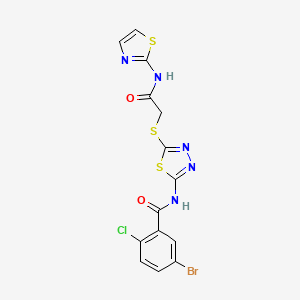

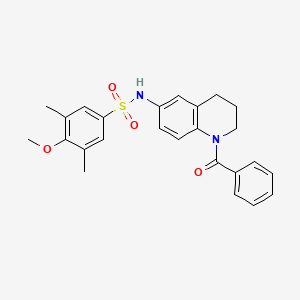
![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)
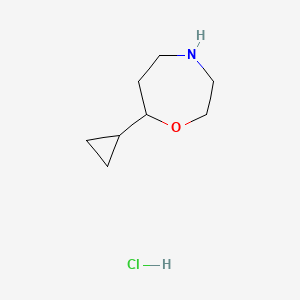
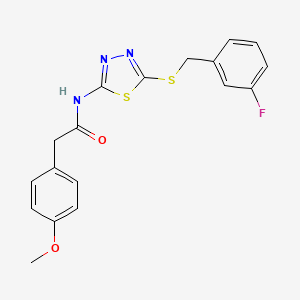
![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)
![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)